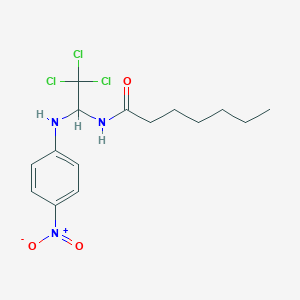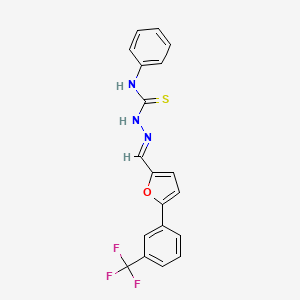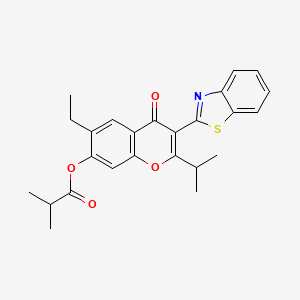![molecular formula C15H13BrN2O3 B11984836 2-bromo-N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11984836.png)
2-bromo-N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of a bromine atom, a hydroxy group, and a methoxy group attached to a benzohydrazide framework
Méthodes De Préparation
The synthesis of 2-bromo-N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide typically involves the reaction of 3-hydroxy-4-methoxybenzaldehyde with 2-bromobenzohydrazide in the presence of a suitable solvent such as methanol. The reaction mixture is refluxed for several hours, followed by cooling and crystallization to obtain the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-bromo-N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-bromo-N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination polymers.
Medicine: It may be explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of 2-bromo-N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of metabolic enzymes or disruption of cellular processes, leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-bromo-N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide include:
- 3-bromo-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide
- 4-bromo-N’-[(3-bromo-2-hydroxyphenyl)methylidene]benzohydrazide
These compounds share structural similarities but differ in the position and number of substituents on the benzene ring. The uniqueness of 2-bromo-N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Propriétés
Formule moléculaire |
C15H13BrN2O3 |
|---|---|
Poids moléculaire |
349.18 g/mol |
Nom IUPAC |
2-bromo-N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C15H13BrN2O3/c1-21-14-7-6-10(8-13(14)19)9-17-18-15(20)11-4-2-3-5-12(11)16/h2-9,19H,1H3,(H,18,20)/b17-9+ |
Clé InChI |
AAAQVQXBBUMBQN-RQZCQDPDSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2Br)O |
SMILES canonique |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=CC=C2Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromo-N'-[(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]benzenesulfonohydrazide](/img/structure/B11984754.png)
![(1E)-1-[(4-cyclohexylphenyl)imino]-3-methyl-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11984761.png)

![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11984778.png)
![(9-Chloro-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)(phenyl)methanone](/img/structure/B11984787.png)




![9-Bromo-2-(3,4-dimethoxyphenyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11984818.png)


![Allyl (2E)-2-(3-bromobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11984827.png)
![2-phenyl-N-[2,2,2-trichloro-1-(cyclohexylamino)ethyl]acetamide](/img/structure/B11984832.png)
